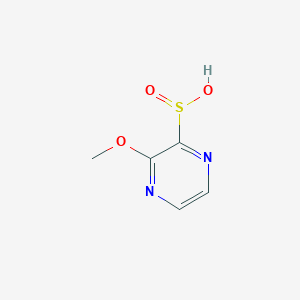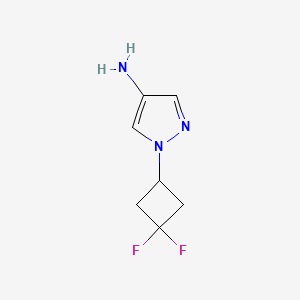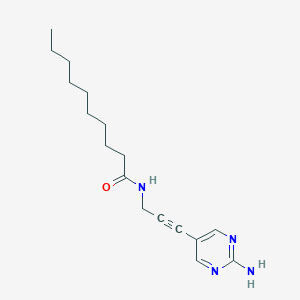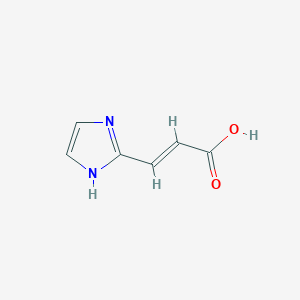
3-Methoxypyrazine-2-sulfinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxypyrazine-2-sulfinic acid: is a chemical compound belonging to the class of methoxypyrazines. Methoxypyrazines are known for their distinctive aroma properties and are found in various natural sources, including plants and microorganisms. These compounds are often associated with green and earthy attributes and have significant roles in both biological and industrial contexts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 3-Methoxypyrazine-2-sulfinic acid typically involves the reaction of pyrazine derivatives with sulfinic acid. One common method is the reaction of 3-methoxypyrazine with sulfur dioxide in the presence of a suitable catalyst. This reaction can be carried out under mild conditions, often at room temperature, and yields the desired sulfinic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and enhances the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methoxypyrazine-2-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfinic acid group to sulfides or thiols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfides or thiols.
Substitution: Various substituted pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Methoxypyrazine-2-sulfinic acid is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its role in metabolic pathways and its interactions with enzymes. It serves as a model compound for understanding the behavior of sulfinic acids in biological systems.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including antibacterial and anticancer activities. Research is ongoing to develop new drugs based on its structure.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of flavor and fragrance compounds.
Wirkmechanismus
The mechanism of action of 3-Methoxypyrazine-2-sulfinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfinic acid group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. This interaction can modulate various biochemical pathways, influencing cellular processes such as signal transduction and metabolism.
Vergleich Mit ähnlichen Verbindungen
3-Isobutyl-2-methoxypyrazine: Known for its strong green bell pepper aroma, commonly found in wines.
3-Isopropyl-2-methoxypyrazine: Another methoxypyrazine with similar sensory properties.
3-Sec-butyl-2-methoxypyrazine: Found in various vegetables and contributes to their characteristic flavors.
Uniqueness: 3-Methoxypyrazine-2-sulfinic acid stands out due to its sulfinic acid group, which imparts unique chemical reactivity compared to other methoxypyrazines. This functional group allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry and industrial applications.
Eigenschaften
Molekularformel |
C5H6N2O3S |
|---|---|
Molekulargewicht |
174.18 g/mol |
IUPAC-Name |
3-methoxypyrazine-2-sulfinic acid |
InChI |
InChI=1S/C5H6N2O3S/c1-10-4-5(11(8)9)7-3-2-6-4/h2-3H,1H3,(H,8,9) |
InChI-Schlüssel |
BFVKGLJYCXWXIC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=CN=C1S(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-[[5-cyclopropyl-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12961186.png)

![(5-Methyl-thieno[2,3-d]pyrimidin-4-yl)-[2-(tetrahydro-furan-3-yloxy)-phenyl]-amine](/img/structure/B12961207.png)

![1-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propan-2-ol](/img/structure/B12961212.png)
![3-Phenylbenzo[d]isoxazol-6-amine](/img/structure/B12961223.png)
![10H-benzo[b]pyrido[3,4-e][1,4]oxazine](/img/structure/B12961224.png)

![2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12961228.png)




